molecular formula C16H14N2O2 B6376899 2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261986-47-3

2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6376899
CAS RN: 1261986-47-3
M. Wt: 266.29 g/mol
InChI Key: CHDXWISZLKDOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% (2C5NEP) is a chemical compound that is used in scientific research and experiments. It is a white, crystalline solid with a molecular weight of 363.45 g/mol, and a melting point of 246-248°C. 2C5NEP is a widely used reagent for a variety of laboratory applications, including synthesis of organic compounds, detection of analytes, and analysis of reaction products.

Scientific Research Applications

2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is used in a variety of scientific research applications. It is often used as a reagent in the synthesis of organic compounds, such as drugs and pharmaceuticals, dyes, and polymers. It is also used in the detection of analytes, such as proteins, enzymes, and other biomolecules. In addition, 2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% can be used to analyze reaction products, such as intermediates and byproducts.

Mechanism of Action

2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is a nucleophilic reagent, which means that it can react with other molecules in a way that forms a new bond. Specifically, it reacts with electron-deficient molecules, such as carbonyls and nitriles, to form a new bond between the two molecules. This reaction is known as a nucleophilic addition reaction.
Biochemical and Physiological Effects
2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has no known biochemical or physiological effects. It is used solely in laboratory applications and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and its reactivity can be easily adjusted by changing the reaction conditions. It is also a versatile reagent, as it can be used in a variety of applications, including synthesis of organic compounds, detection of analytes, and analysis of reaction products. However, 2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% is also limited in its use in laboratory experiments. It is a relatively unstable compound, and its reactivity can be affected by exposure to light and air.

Future Directions

There are several potential future directions for the use of 2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% in scientific research and experiments. One potential application is in the synthesis of complex organic molecules, such as drugs and pharmaceuticals. Another potential application is in the detection of analytes, such as proteins, enzymes, and other biomolecules. Additionally, 2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% could be used to analyze reaction products, such as intermediates and byproducts. Finally, 2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% could be used to synthesize polymers, dyes, and other materials.

Synthesis Methods

2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95% can be synthesized through a simple two-step process. The first step involves the reaction of N-ethylcarbamic acid chloride with 5-chloro-2-hydroxybenzophenone in the presence of a base, such as potassium carbonate. The second step is the reaction of the resulting product, 2-cyano-5-chloro-2-hydroxybenzophenone, with ethylamine in the presence of a base, such as potassium carbonate. The final product is 2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%.

properties

IUPAC Name

3-(4-cyano-3-hydroxyphenyl)-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-18-16(20)13-5-3-4-11(8-13)12-6-7-14(10-17)15(19)9-12/h3-9,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDXWISZLKDOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684921
Record name 4'-Cyano-N-ethyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol

CAS RN

1261986-47-3
Record name 4'-Cyano-N-ethyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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